molecular formula C8H5O3Re- B13113509 Cyclopentadienylrheniumtricarbonyl

Cyclopentadienylrheniumtricarbonyl

Cat. No.: B13113509
M. Wt: 335.33 g/mol
InChI Key: RVNCCTVOVGBOQD-UHFFFAOYSA-N
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Description

Cyclopentadienylrheniumtricarbonyl is an organometallic compound with the formula ( \text{C}_5\text{H}_5\text{Re(CO)}_3 ). It consists of a cyclopentadienyl ring bound to a rhenium center, which is further coordinated by three carbonyl groups. This compound is notable for its stability and unique reactivity, making it a subject of interest in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadienylrheniumtricarbonyl can be synthesized through the reaction of rhenium pentachloride with cyclopentadiene in the presence of carbon monoxide. The reaction typically occurs under high-pressure conditions and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-pressure reactors to maintain the necessary conditions for the reaction. The process is optimized to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of cyclopentadienylrheniumtricarbonyl involves its ability to coordinate with various substrates through its rhenium center. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. Its interaction with molecular targets often involves the formation of stable complexes, which can alter the reactivity of the substrates involved .

Comparison with Similar Compounds

  • Cyclopentadienylmanganesetricarbonyl
  • Cyclopentadienylirontricarbonyl
  • Benzenechromiumtricarbonyl

Comparison: Cyclopentadienylrheniumtricarbonyl is unique due to the presence of rhenium, which imparts distinct electronic properties compared to its manganese, iron, and chromium counterparts. This uniqueness is reflected in its reactivity and stability, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C8H5O3Re-

Molecular Weight

335.33 g/mol

InChI

InChI=1S/C5H5.3CO.Re/c1-2-4-5-3-1;3*1-2;/h1-3H,4H2;;;;/q-1;;;;

InChI Key

RVNCCTVOVGBOQD-UHFFFAOYSA-N

Canonical SMILES

[C]=O.[C]=O.[C]=O.C1C=CC=[C-]1.[Re]

Origin of Product

United States

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